molecular formula C23H22F3NO3 B11581996 5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No.: B11581996
M. Wt: 417.4 g/mol
InChI Key: REMHUQDRBALOSJ-UHFFFAOYSA-N
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Description

5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is an organic compound with a complex structure that includes a furan ring, a phenoxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan ring, followed by the introduction of the phenoxy and trifluoromethyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: A related compound with a phenyl group and an acetone moiety.

    Carvacrol: A compound with a similar phenolic structure.

    Xanthorrhizol: A compound with a similar phenolic and furan structure.

Uniqueness

5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H22F3NO3

Molecular Weight

417.4 g/mol

IUPAC Name

5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C23H22F3NO3/c1-14(2)17-10-8-15(3)12-21(17)29-13-16-9-11-20(30-16)22(28)27-19-7-5-4-6-18(19)23(24,25)26/h4-12,14H,13H2,1-3H3,(H,27,28)

InChI Key

REMHUQDRBALOSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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